molecular formula C21H21N B7778665 N,N-dibenzyl-3-methylaniline CAS No. 55197-79-0

N,N-dibenzyl-3-methylaniline

Cat. No.: B7778665
CAS No.: 55197-79-0
M. Wt: 287.4 g/mol
InChI Key: ARABZLFYTAEJHG-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-methylaniline is an organic compound with the molecular formula C21H21N It is a derivative of aniline, where the nitrogen atom is bonded to two benzyl groups and a methyl group is attached to the meta position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibenzyl-3-methylaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Another method involves the reductive amination of 3-methylaniline with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibenzyl-3-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved in its mechanism of action include coordination to metal centers and subsequent activation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-3-methylaniline is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N,N-dibenzyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-18-9-8-14-21(15-18)22(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARABZLFYTAEJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397116
Record name Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-79-0
Record name Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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